molecular formula C11H13BrO2 B8383847 1-Bromo-1-(3-ethoxy-4-methoxyphenyl)ethene

1-Bromo-1-(3-ethoxy-4-methoxyphenyl)ethene

Cat. No. B8383847
M. Wt: 257.12 g/mol
InChI Key: FLTVMKYKDFPGQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07589205B2

Procedure details

According to the General Procedure D, HBr (33% in acetic acid, 1.22 ml, 0.51 g, 6.25 mmol) and 3-Ethoxy-4-methoxyphenylacetylene (1.10 g, 6.25 mmol) are converted to give after workup and chromatography (SiO2 PE/EE 5:1, Rf=0.35) the title compound (1.53 g, 5.83 mmol) as a brown oil; C11H13BrO2 (257.13).
Name
Quantity
1.22 mL
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BrH:1].[CH2:2]([O:4][C:5]1[CH:6]=[C:7]([C:13]#[CH:14])[CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH3:3]>>[Br:1][C:13]([C:7]1[CH:8]=[CH:9][C:10]([O:11][CH3:12])=[C:5]([O:4][CH2:2][CH3:3])[CH:6]=1)=[CH2:14]

Inputs

Step One
Name
Quantity
1.22 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
C(C)OC=1C=C(C=CC1OC)C#C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC(=C)C1=CC(=C(C=C1)OC)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.83 mmol
AMOUNT: MASS 1.53 g
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.